
Duvelisib-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Duvelisib-d5 is a deuterated form of Duvelisib, an oral dual inhibitor of phosphoinositide 3-kinase-δ (PI3K-δ) and phosphoinositide 3-kinase-γ (PI3K-γ). Duvelisib is primarily used in the treatment of hematologic malignancies such as chronic lymphocytic leukemia and small lymphocytic lymphoma . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Duvelisib.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Duvelisib-d5 involves the incorporation of deuterium atoms into the molecular structure of Duvelisib. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to achieve high yield and purity. The production process is designed to be cost-effective and scalable to meet the demands of scientific research and clinical studies.
化学反応の分析
Types of Reactions
Duvelisib-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens and nucleophiles. Conditions typically involve polar solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated or ketone derivatives, while reduction may yield deuterated alcohols or amines.
科学的研究の応用
Duvelisib-d5 is widely used in scientific research for various applications, including:
作用機序
Duvelisib-d5 exerts its effects by inhibiting the activity of PI3K-δ and PI3K-γ isoforms. These isoforms play a crucial role in the signaling pathways that regulate cell growth, proliferation, and survival . By inhibiting these isoforms, this compound disrupts the signaling pathways, leading to reduced cell proliferation and increased apoptosis in malignant cells . The molecular targets of this compound include the PI3K-δ and PI3K-γ enzymes, which are involved in the activation of downstream signaling molecules such as AKT and mTOR .
類似化合物との比較
Similar Compounds
Idelalisib: A selective inhibitor of PI3K-δ used in the treatment of chronic lymphocytic leukemia and follicular lymphoma.
Copanlisib: A pan-PI3K inhibitor used in the treatment of relapsed follicular lymphoma.
Alpelisib: A selective inhibitor of PI3K-α used in the treatment of breast cancer.
Uniqueness of Duvelisib-d5
This compound is unique due to its dual inhibition of both PI3K-δ and PI3K-γ isoforms, which allows it to target a broader range of signaling pathways compared to selective inhibitors like Idelalisib and Alpelisib . Additionally, the deuterated form, this compound, offers improved pharmacokinetic properties, making it a valuable tool in scientific research and clinical studies .
特性
分子式 |
C22H17ClN6O |
|---|---|
分子量 |
421.9 g/mol |
IUPAC名 |
8-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one |
InChI |
InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1/i2D,3D,4D,7D,8D |
InChIキー |
SJVQHLPISAIATJ-HIPIRULKSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=CC3=C(C2=O)C(=CC=C3)Cl)[C@H](C)NC4=NC=NC5=C4NC=N5)[2H])[2H] |
正規SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



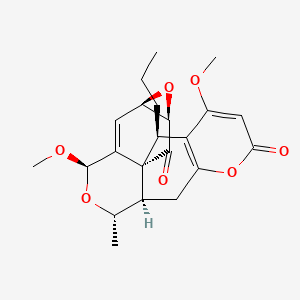

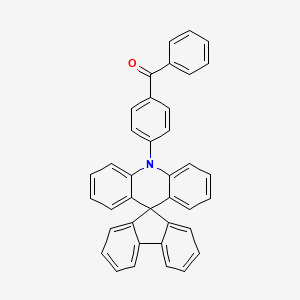
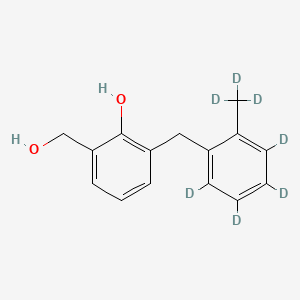
![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
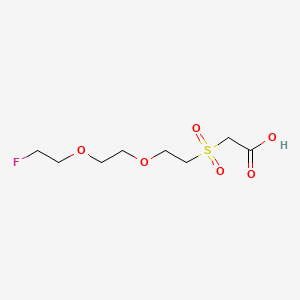

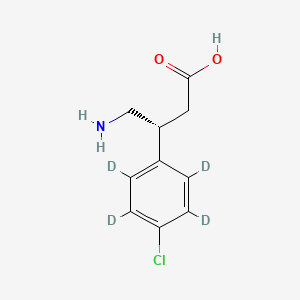



![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)

